N-(4-chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
Overview
Description
N-(4-chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C12H11ClN4O3 and its molecular weight is 294.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0519679 g/mol and the complexity rating of the compound is 368. The solubility of this chemical has been described as 6.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticonvulsant Activity
A study by Aktürk et al. (2002) explored various omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives, including compounds similar to N-(4-chlorophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, for their anticonvulsant properties. The compounds were tested against seizures induced by maximal electroshock (MES), and one of the derivatives showed significant anticonvulsant activity (Aktürk et al., 2002).
Anticancer Activity
Evren et al. (2019) synthesized new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, related to the chemical , and evaluated their anticancer activity. These compounds exhibited selective cytotoxicity against certain human lung adenocarcinoma cells (Evren et al., 2019).
Corrosion Inhibition
Research by Rouifi et al. (2020) involved synthesizing heterocyclic benzimidazole derivatives, including a compound similar to this compound. These compounds were studied for their potential as corrosion inhibitors for carbon steel in acidic solutions. One of the derivatives showed an inhibition efficiency of up to 95.0% (Rouifi et al., 2020).
Spectroscopic Characterization
Salian et al. (2017) performed synthesis and spectroscopic characterization of similar compounds, focusing on their structural elucidation and potential applications. These studies contribute to understanding the chemical properties and potential uses of such compounds (Salian et al., 2017).
Photovoltaic Efficiency Modeling
Mary et al. (2020) synthesized bioactive benzothiazolinone acetamide analogs, including a compound structurally similar to the one . These compounds were analyzed for their photovoltaic efficiency, showing potential as photosensitizers in dye-sensitized solar cells (DSSCs) (Mary et al., 2020).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-8-14-11(17(19)20)6-16(8)7-12(18)15-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBXECPAIMJGLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198609 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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